molecular formula C13H25ClN2O2 B1378070 8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 1408075-94-4

8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1378070
M. Wt: 276.8 g/mol
InChI Key: HLMHBVVUMBLUHN-UHFFFAOYSA-N
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Description

8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride, also known by its CAS Number 1408075-94-4, is a chemical compound with the molecular formula C13H25ClN2O2 . Its IUPAC name is tert-butyl (1R,5S)-8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride . The compound has a molecular weight of 276.81 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14;/h9-11H,4-8,14H2,1-3H3;1H . The canonical SMILES representation is CC©©OC(=O)N1CC2CCC(C1)C2CN.Cl . These codes provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.80 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Synthesis of Novel Compounds

One application involves the synthesis of 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, where N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] reacts with primary aliphatic amines, leading to the formation of corresponding amino alcohols. These amino alcohols are then converted into N-chloroacetyl derivatives, which undergo cyclization and subsequent treatment with hydrogen chloride to afford 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-one hydrochlorides (Mandzhulo et al., 2016).

Intermediate for Synthesis of Gliclazide

Drug Discovery and Peptidomimetic Applications

In drug discovery, the compound serves as a framework for the synthesis of azabicyclic amines, showing significant activity in α7 nicotinic acetylcholine receptor assays. This activity is critical for developing treatments for cognitive deficits in schizophrenia. The research highlights the design and preparation of novel azabicyclic amines as isosteres of 3-aminoquinuclidine, with derived aryl amides showing potent α7 nAChR activity (Walker et al., 2008).

Safety And Hazards

The compound is associated with the GHS07 pictogram. The hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

tert-butyl 8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14;/h9-11H,4-8,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMHBVVUMBLUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride

CAS RN

1408075-94-4
Record name 3-Azabicyclo[3.2.1]octane-3-carboxylic acid, 8-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408075-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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